![molecular formula C7H10Cl2N4 B1445597 [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride CAS No. 1352305-24-8](/img/structure/B1445597.png)

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride

Vue d'ensemble

Description

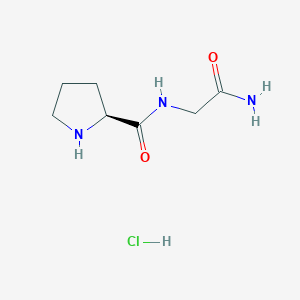

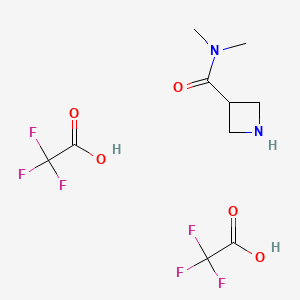

“[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride” is a chemical compound with the molecular formula C7H10Cl2N4 and a molecular weight of 221.08 g/mol. The IUPAC name for this compound is [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which our compound of interest belongs, can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Drug Design and Pharmaceutical Applications

This compound has been identified as a useful building block in drug design due to its structural similarity to several bioactive heterocycles . Its derivatives have been explored for their potential as inhibitors of various enzymes, such as Janus kinases, which are crucial in the signaling pathways of many cytokines and growth factors . This makes it a candidate for the development of anti-inflammatory and immunomodulatory drugs.

Material Science: OLED Devices

In the field of material science, particularly in the development of organic light-emitting diode (OLED) devices, [1,2,4]Triazolo[1,5-a]pyridine derivatives have been used to create efficient light-emitting materials . These compounds can serve as host materials or dopants to enhance the photophysical properties of OLEDs.

Catalysis Research

The compound’s derivatives have been studied for their catalytic properties, especially in facilitating various organic transformations. This includes their use in photocatalysis, where they can help in the acceleration of chemical reactions under light irradiation .

Synthesis of Heterocyclic Compounds

As a versatile precursor, [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride is instrumental in the synthesis of a wide range of heterocyclic compounds . These heterocycles are not only important in pharmaceuticals but also in agrochemicals and dyes.

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as fluorescent probes or sensors due to their photophysical properties. They can be designed to detect the presence of metal ions or other organic compounds .

Chemical Education and Research

This compound is also valuable in chemical education and research, serving as a case study for various synthetic methods and chemical reactions. It provides a practical example for teaching concepts such as cyclization, rearrangement, and substitution reactions .

Environmental Science

In environmental science, the compound’s derivatives could potentially be used in the detection and removal of pollutants. Their ability to form complexes with metals can be harnessed in water treatment processes to capture heavy metal ions .

Computational Chemistry

Lastly, in computational chemistry, the compound can be used to model interactions with biological targets, helping in the virtual screening of potential drug candidates. Its structural features allow for the exploration of binding affinities and the prediction of pharmacokinetic properties .

Safety and Hazards

Orientations Futures

The [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which our compound of interest belongs, have aroused the interest of researchers due to their valuable biological properties . They are present in diverse important structures in agriculture and medicinal chemistry . Therefore, future research directions may include further exploration of the biological activities and potential applications of these compounds.

Mécanisme D'action

The synthesis of these compounds involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Propriétés

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-3-6-1-2-7-9-5-10-11(7)4-6;;/h1-2,4-5H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYDOHXDDJADPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1445527.png)

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)